2,4-Pentadienoic acid

Description

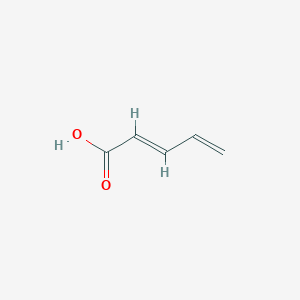

Structure

3D Structure

Properties

IUPAC Name |

(2E)-penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVVLIIVFBKBMG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309803 | |

| Record name | trans-2,4-Pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21651-12-7, 626-99-3 | |

| Record name | trans-2,4-Pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21651-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penta-2,4-dienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2,4-Pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,4-Pentadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2E)-penta-2,4-dienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-penta-2,4-dienoic acid, a short-chain unsaturated fatty acid, holds interest within various scientific domains due to its chemical structure and potential biological activities. This technical guide provides a comprehensive overview of its IUPAC nomenclature, structure, physicochemical properties, synthesis, and metabolic significance. The information is curated to support research and development activities, particularly in the fields of biochemistry and drug discovery.

IUPAC Name and Chemical Structure

The unequivocally established IUPAC name for the compound is (2E)-penta-2,4-dienoic acid . The "(2E)" designation specifies the stereochemistry of the double bond at the second carbon, indicating a trans configuration. It is also commonly referred to as trans-2,4-pentadienoic acid.

Molecular Formula: C₅H₆O₂

Structure:

The structure consists of a five-carbon chain with conjugated double bonds at the second and fourth positions and a carboxylic acid functional group at one end.

SMILES: C=C/C=C/C(=O)O

Physicochemical and Quantitative Data

A summary of the key quantitative data for (2E)-penta-2,4-dienoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 98.10 g/mol | PubChem |

| Melting Point | 69-72 °C | Sigma-Aldrich[1] |

| Solubility | Soluble in 1 M NaOH (0.5 g/10 mL) | Sigma-Aldrich[1] |

| Purity (typical) | ≥97.0% | Sigma-Aldrich[1] |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

Synthesis of (2E)-penta-2,4-dienoic acid via Doebner Modification of the Knoevenagel Condensation

A common and effective method for the synthesis of (2E)-penta-2,4-dienoic acid is the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid, followed by decarboxylation.

Reaction Scheme:

Detailed Protocol:

While a specific, detailed protocol for the synthesis of (2E)-penta-2,4-dienoic acid was not found in the immediate search results, the general procedure for the Doebner modification is as follows:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.

-

Addition of Aldehyde: To this solution, add acrolein dropwise. A catalytic amount of piperidine may also be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the pyridine is removed under reduced pressure. The residue is then acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The crude (2E)-penta-2,4-dienoic acid can be purified by recrystallization from a suitable solvent.

Note: This is a generalized protocol. For specific molar ratios, reaction times, and purification solvents, it is recommended to consult detailed procedures in organic synthesis literature. The reaction of acrolein and malonic acid in pyridine is known to yield trans-2,4-pentadienoic acid[1].

Biological Significance and Metabolic Pathways

Metabolism of (2E)-penta-2,4-dienoic Acid

In biological systems, (2E)-penta-2,4-dienoic acid is activated to its coenzyme A (CoA) thioester, (2E)-penta-2,4-dienoyl-CoA. This activated form can then enter the β-oxidation pathway for energy production. The metabolism of unsaturated fatty acids with double bonds at even-numbered carbons requires auxiliary enzymes. In the case of (2E)-penta-2,4-dienoyl-CoA, the key enzyme is 2,4-dienoyl-CoA reductase .

The metabolic fate of (2E)-penta-2,4-dienoyl-CoA involves two primary routes:

-

Reductive Pathway: (2E)-penta-2,4-dienoyl-CoA is first reduced by NADPH-dependent 2,4-dienoyl-CoA reductase to yield trans-3-enoyl-CoA. This intermediate is then isomerized to trans-2-enoyl-CoA, a standard intermediate of β-oxidation, which then proceeds through the conventional β-oxidation spiral.

-

Direct β-Oxidation (minor pathway): This pathway can lead to the formation of 3-keto-4-pentenoyl-CoA, which is a potent inhibitor of 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.

Below is a Graphviz diagram illustrating the metabolic pathway of (2E)-penta-2,4-dienoyl-CoA.

Role in Abscisic Acid Biosynthesis

Some commercial sources suggest that (2E)-penta-2,4-dienoic acid is an intermediate in the biosynthesis of the plant hormone abscisic acid (ABA)[2][3][4]. However, the established primary pathway for ABA biosynthesis in higher plants involves the oxidative cleavage of a C40 carotenoid precursor, such as zeaxanthin or violaxanthin, to form xanthoxin, which is then converted to ABA. Detailed scientific literature on plant biochemistry does not prominently feature (2E)-penta-2,4-dienoic acid as a direct precursor in this main pathway. It is possible that it is part of a minor, alternative, or synthetic pathway. Further research is required to definitively elucidate its role, if any, in ABA biosynthesis.

Conclusion

(2E)-penta-2,4-dienoic acid is a well-characterized unsaturated fatty acid with defined physicochemical properties. Its synthesis is accessible through established organic chemistry reactions. The metabolic pathway of its activated form, (2E)-penta-2,4-dienoyl-CoA, is understood to proceed primarily through a reductive step followed by β-oxidation. While its involvement in abscisic acid biosynthesis has been suggested, this remains an area for further clarification. This guide provides a foundational understanding of (2E)-penta-2,4-dienoic acid for scientists and researchers, highlighting its key characteristics and biological context.

References

An In-depth Technical Guide to the Core Chemical Properties and Physical Data of 2,4-Pentadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and physical data of 2,4-pentadienoic acid. The information is curated for professionals in research and development, offering detailed experimental protocols and clearly structured data to support laboratory work and drug development initiatives.

Core Physical and Chemical Data

This compound, a five-carbon unsaturated carboxylic acid, exhibits reactivity characteristic of both its carboxyl group and its conjugated diene system. The (2E)-isomer is the most common form.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₂ | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| CAS Number | 626-99-3 | [3] |

| IUPAC Name | (2E)-penta-2,4-dienoic acid | [1] |

| Melting Point | 69-72 °C | [3] |

| Boiling Point | 215 °C at 760 mmHg | |

| pKa | ~4.5 | [4] |

| Appearance | Solid | [3] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| 1 M Sodium Hydroxide | Soluble (0.5 g/10 mL) | [3] |

| Water | Limited solubility | [5] |

| Ethanol | Soluble | [5] |

| Methanol | Soluble | [5] |

| DMSO | Soluble | [5] |

Spectroscopic Data

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectral data available, detailed shifts require specific experimental conditions. | [6] |

| ¹³C NMR | Spectral data available, detailed shifts require specific experimental conditions. | [2] |

| FTIR | KBr pellet technique shows characteristic peaks for carboxylic acid and C=C bonds. | [1] |

| Mass Spectrometry | Electron ionization mass spectra are available, with a prominent molecular ion peak. | [1][7][8][9][10] |

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration with a standard base.

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

-

Titration: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The base is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the base, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The raw data is processed using Fourier transformation, followed by phasing and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for subtraction.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using electron ionization (EI) for this type of compound.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer, generating a mass spectrum.

Visualizations

Synthesis of this compound: Experimental Workflow

The Doebner modification of the Knoevenagel condensation is a common synthetic route to this compound.

Caption: Workflow for the synthesis of this compound.

Enzymatic Reaction Pathway

This compound derivatives are involved in various biochemical pathways. One such example is the enzymatic hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA).

Caption: Enzymatic hydrolysis of HOPDA.

References

- 1. Penta-2,4-dienoic acid | C5H6O2 | CID 642034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound = 97.0 T 626-99-3 [sigmaaldrich.com]

- 4. This compound | 626-99-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, methyl ester, (R)-(Z,E)- [webbook.nist.gov]

- 8. 5-Phenylpenta-2,4-diecoic acid [webbook.nist.gov]

- 9. (Z)-Penta-2,4-dienoic acid | C5H6O2 | CID 12217631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 2,4-Pentadienoic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-pentadienoic acid, a versatile organic compound with significant potential in various research and development applications, particularly in the field of drug discovery. This document details its chemical properties, synthesis methods, and emerging biological activities, offering a valuable resource for professionals engaged in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound, a conjugated fatty acid, possesses the molecular formula C₅H₆O₂ and is registered under CAS number 626-99-3.[1] The structure of this compound, featuring a five-carbon chain with two double bonds and a carboxylic acid functional group, allows for various chemical modifications, making it an attractive scaffold for medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 626-99-3 | [1] |

| Molecular Formula | C₅H₆O₂ | |

| Molecular Weight | 98.10 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 69-72 °C | [1] |

| Solubility | Soluble in 1 M NaOH (0.5 g/10 mL, clear, brown) | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

A reliable and reproducible method for the synthesis of trans-2,4-pentadienoic acid is a modification of the Doebner condensation. This procedure involves the reaction of acrolein with malonic acid in the presence of pyridine.

Experimental Protocol: Synthesis of trans-2,4-Pentadienoic Acid

Materials:

-

Pyridine

-

Malonic acid (powdered)

-

Acrolein

-

Concentrated sulfuric acid

-

Dichloromethane

-

Magnesium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a condenser, charge 206 g (2.61 moles) of pyridine.

-

Addition of Malonic Acid: With vigorous stirring, add 208 g (2.00 moles) of powdered malonic acid in portions.

-

Addition of Acrolein: Add 126 g (2.25 moles) of acrolein over a 30-minute period. An exothermic reaction will occur with the evolution of carbon dioxide.

-

Reaction Progression: After one hour, as the evolution of carbon dioxide ceases, pour the solution onto 1 liter of ice.

-

Acidification and Extraction: Carefully acidify the mixture with 130 ml of concentrated sulfuric acid. Extract the aqueous layer with four 250-ml portions of dichloromethane.

-

Drying and Crystallization: Dry the combined organic extracts over magnesium sulfate. Concentrate the dichloromethane solution to approximately 300 ml and allow it to crystallize in a freezer at -10°C.

-

Isolation of Product: Collect the successive crops of off-white crystals. The final product will have a melting point of 69–71°C.

Applications in Drug Development

This compound and its derivatives have emerged as promising candidates in drug discovery, demonstrating notable antimicrobial and cytotoxic activities.

Antimicrobial and Cytotoxic Potential

Derivatives of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid have been synthesized and evaluated for their biological activities.[2] These compounds have shown significant potential as both antimicrobial and anticancer agents.

| Compound Derivative | Cell Line | IC₅₀ (µg/mL) |

| 4a | HEPG2 | 1.75 |

| MCF-7 | 1.59 | |

| 4b | HEPG2 | 3.50 |

| 4c | HEPG2 | - |

| MCF-7 | 1.25 | |

| 4e | HEPG2 & MCF-7 | 2.80 - 3.50 |

Data extracted from a study on 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid derivatives.[2]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay):

The cytotoxic effects of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cell lines (e.g., HEPG2, MCF-7) at a density of 1 × 10⁴ cells/well in 96-well plates.

-

Incubation: Incubate the cells for 24 hours.

-

Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT. Incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution, and solubilize the formazan crystals with 130 µL of DMSO.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

Antimicrobial Assay (Disc Diffusion Method):

The antimicrobial activity of the compounds can be assessed using the disc diffusion method against various bacterial strains.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

-

Plate Inoculation: Spread the inoculum evenly over the surface of agar plates.

-

Disc Application: Place sterile paper discs on the agar surface.

-

Compound Application: Apply a specific concentration of the test compound to each disc.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited. Ciprofloxacin can be used as a reference drug.[2]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical workflow from the synthesis of this compound derivatives to their biological evaluation.

Caption: Workflow for Synthesis and Biological Evaluation of this compound Derivatives.

Abscisic Acid Biosynthesis Pathway

While not directly a signaling pathway in human drug development, this compound is structurally related to intermediates in the biosynthesis of abscisic acid (ABA), a crucial plant hormone. Understanding this pathway provides insight into the natural roles of similar chemical structures. The biosynthesis of ABA in plants is an indirect pathway that begins with the C5 isoprene unit, isopentenyl pyrophosphate (IpPP), and proceeds through the cleavage of a C40 carotenoid precursor.

Caption: Simplified Biosynthesis Pathway of Abscisic Acid in Plants.

Conclusion

This compound represents a valuable and versatile platform for the development of new therapeutic agents. Its straightforward synthesis and the demonstrated biological activity of its derivatives underscore its potential in medicinal chemistry. Further investigation into the structure-activity relationships of novel derivatives and their mechanisms of action is warranted to fully exploit the therapeutic promise of this compound. This guide provides a foundational resource for researchers embarking on such investigations.

References

An In-depth Technical Guide to the Stereoisomers of 2,4-Pentadienoic Acid and Their Configurations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pentadienoic acid, a five-carbon dienoic acid, is a molecule with significant potential in various chemical and pharmaceutical applications. Its structure allows for the existence of four distinct geometric stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The spatial arrangement of substituents around the double bonds dictates the unique physicochemical and biological properties of each isomer. This technical guide provides a comprehensive overview of the configurations of these stereoisomers, their characterization through spectroscopic methods, and protocols for their synthesis and separation. Due to the limited availability of experimental data for all isomers, this guide combines reported data with predicted values and methodologies adapted from closely related compounds to offer a thorough resource for researchers in the field.

Introduction

The study of stereoisomerism is of paramount importance in drug development and materials science, as different isomers of a molecule can exhibit vastly different biological activities and physical properties. This compound serves as a fundamental scaffold in organic synthesis and is a precursor to more complex molecules. Understanding the specific configurations of its stereoisomers is crucial for targeted synthesis and for elucidating structure-activity relationships. This guide will delve into the structural nuances of the four geometric isomers of this compound, providing the necessary technical details for their identification, synthesis, and purification.

Stereoisomers of this compound

This compound possesses two carbon-carbon double bonds, each capable of existing in either an E (entgegen) or Z (zusammen) configuration. This gives rise to four possible geometric isomers.

Isomer Configurations

The four stereoisomers are:

-

(2E,4E)-2,4-Pentadienoic acid: Both double bonds have the E configuration.

-

(2E,4Z)-2,4-Pentadienoic acid: The C2-C3 double bond has the E configuration, and the C4-C5 double bond has the Z configuration.

-

(2Z,4E)-2,4-Pentadienoic acid: The C2-C3 double bond has the Z configuration, and the C4-C5 double bond has the E configuration.

-

(2Z,4Z)-2,4-Pentadienoic acid: Both double bonds have the Z configuration.

Caption: Proposed synthesis of (2Z)-2,4-pentadienoic acid isomers.

The (2E,4E) isomer is the most thermodynamically stable and can often be synthesized through methods that allow for equilibration, such as the Doebner-von Miller reaction or the Wittig reaction with an appropriate phosphorane.

Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation of geometric isomers. A C18 column is a common choice for the stationary phase. The mobile phase composition can be optimized to achieve baseline separation of all four isomers.

dot

Caption: General workflow for HPLC separation of this compound isomers.

Protocol:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is a good starting point. The gradient can be optimized to achieve separation.

-

Flow Rate: A flow rate of 1.0 mL/min is typical.

-

Detection: UV detection at a wavelength where the conjugated system absorbs, such as 254 nm, should be effective.

-

Sample Preparation: Dissolve the mixture of isomers in the initial mobile phase composition.

Characterization by NMR Spectroscopy

Protocol for Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl3, Acetone-d6, DMSO-d6).

-

Concentration: For 1H NMR, dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For 13C NMR, a higher concentration of 10-20 mg may be required.

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Quantitative Data

As of the time of this writing, there is a lack of publicly available experimental X-ray crystallographic data for the stereoisomers of this compound. Therefore, a table of quantitative bond lengths and angles cannot be provided. Researchers are encouraged to perform single-crystal X-ray diffraction studies on the purified isomers to obtain this valuable data.

Conclusion

The four geometric stereoisomers of this compound represent a fascinating area of study with implications for various scientific disciplines. This technical guide has provided a framework for their identification, synthesis, and separation, drawing upon a combination of predicted data and established experimental protocols for related compounds. While there are gaps in the experimental data for these specific molecules, the methodologies outlined here provide a solid foundation for researchers to build upon. Further experimental work, particularly in the areas of selective synthesis and crystallographic analysis, will be invaluable in fully elucidating the unique properties of each of these important stereoisomers.

Navigating the Scarcity of 2,4-Pentadienoic Acid in Nature and the Abundance of its Close Relative, Sorbic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence and biological sources of 2,4-pentadienoic acid. Initial comprehensive searches revealed a significant lack of documented natural sources for this compound. The scientific literature predominantly features information on its more widely known and structurally similar homolog, 2,4-hexadienoic acid, commonly known as sorbic acid. This document first clarifies the limited available information on this compound and its derivatives in nature. Subsequently, it provides a detailed technical overview of the natural occurrence, biosynthesis, and analysis of sorbic acid, a compound of significant interest in food science and drug development due to its antimicrobial properties. This guide is structured to provide researchers with a thorough understanding of sorbic acid as a well-documented alternative, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Case of this compound: A Rare Natural Product

A thorough review of scientific literature and chemical databases indicates that this compound (C₅H₆O₂) is not a commonly reported natural product. While chemical suppliers list it as a synthetic reagent, its presence in biological systems is not well-documented.

However, some derivatives of this compound have been identified in nature:

-

2-hydroxy-2,4-pentadienoic acid: This hydroxylated derivative has been reported in the common bean, Phaseolus vulgaris[1].

-

5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid (Piperic acid): This derivative is obtained by the hydrolysis of piperine, a major alkaloid in black pepper (Piper nigrum)[2].

The scarcity of information on the natural occurrence of the parent compound, this compound, suggests that it is either extremely rare in nature or its presence has not been a focus of significant research.

Sorbic Acid (2,4-Hexadienoic Acid): The Prevalent Natural Analog

In contrast, sorbic acid (2,4-hexadienoic acid, C₆H₈O₂) is a well-known natural organic compound first isolated in 1859 from the unripe berries of the rowan tree (Sorbus aucuparia)[3]. It is widely recognized for its antimicrobial properties and is extensively used as a food preservative[3]. Given the likely interest of researchers in the biological activity of unsaturated fatty acids, this guide will now focus on the natural occurrence and biological sources of sorbic acid.

Primary Natural Source: Rowan Berries (Sorbus aucuparia)

The primary natural source of sorbic acid is the berries of the rowan tree (Sorbus aucuparia)[3][4]. In the berries, it exists predominantly as its lactone precursor, parasorbic acid[5][6]. This precursor is converted to sorbic acid upon heating or through hydrolysis[3][6]. Fresh rowan berries contain approximately 0.1% sorbic acid equivalent[4]. Other natural sources where sorbic acid has been reported include Prunus domestica (plum) and Schisandra chinensis[7].

Quantitative Data

The concentration of parasorbic acid, the precursor to sorbic acid, in rowan berries has been quantified. The levels vary with the ripeness of the fruit.

| Plant Source | Compound | Concentration (mg per 100g dry matter) | State of Ripeness |

| Sorbus aucuparia (Rowan Berries) | Parasorbic Acid | 132.3 | Green |

Data sourced from: CABI Digital Library[5]

Biosynthesis and Mechanism of Action

Biosynthesis of Sorbic Acid in Sorbus aucuparia

The direct biosynthetic pathway of sorbic acid in Sorbus aucuparia is not extensively detailed in the available literature. However, it is established that its immediate precursor in the plant is parasorbic acid. The conversion of parasorbic acid to sorbic acid is a hydrolysis reaction.

Caption: Conversion of Parasorbic Acid to Sorbic Acid.

Antimicrobial Mechanism of Action

Sorbic acid's utility as a preservative stems from its ability to inhibit the growth of molds, yeasts, and some bacteria[1][3]. The undissociated form of the acid is the active antimicrobial agent, making it more effective at lower pH levels[3]. Its mechanism of action involves the inhibition of several key enzymes within microbial cells.

Caption: Sorbic Acid's Inhibition of Microbial Enzymes.[8][9]

Experimental Protocols

Extraction and Quantification of Sorbic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying sorbic acid in biological and food matrices.[1][10]

Methodology:

-

Sample Preparation:

-

Homogenize 10 grams of the sample (e.g., berries, cheese) with a suitable solvent like 70% ethanol[11].

-

For solid samples, use a food processor to obtain a homogeneous mixture[11].

-

Extract the homogenate by shaking or using a tissuemizer for 10 minutes[11].

-

Centrifuge the mixture at 2000-2500 rpm for 5 minutes to separate the solid and liquid phases[11].

-

Filter the supernatant through filter paper into a volumetric flask[11].

-

Repeat the extraction process and combine the filtrates[11].

-

Adjust the final volume with the extraction solvent[11].

-

Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system[11].

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column[1].

-

Mobile Phase: Isocratic mixture of a buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and methanol (e.g., 60:40 v/v)[12].

-

Flow Rate: 1 mL/min[12].

-

Detection: UV detector at 254 nm or the wavelength of maximum absorbance for sorbic acid (around 255-260 nm)[11][13].

-

Quantification: Use an external standard calibration curve prepared from known concentrations of sorbic acid[1].

-

Caption: HPLC Analysis Workflow for Sorbic Acid.

Extraction and Quantification of Sorbic Acid by Spectrophotometry

A colorimetric method using thiobarbituric acid (TBA) is a viable alternative for sorbic acid quantification.

Methodology:

-

Sample Preparation (Steam Distillation):

-

Weigh 1.5-2.0 g of the prepared sample into a distillation tube.

-

Add 10 mL of 2N H₂SO₄ and 10 g of magnesium sulfate.

-

Steam distill the sample, collecting 100-125 mL of distillate in a 250 mL volumetric flask.

-

Dilute the distillate to the mark with distilled water.

-

-

Colorimetric Reaction:

-

Pipette 2 mL of the diluted distillate into a test tube. Prepare a blank with 2 mL of distilled water.

-

Add 1 mL of 0.3N H₂SO₄ and 1 mL of potassium dichromate solution to each tube.

-

Heat the tubes in a boiling water bath for exactly 5 minutes.

-

Cool the tubes in an ice bath and then add 2 mL of 0.5% thiobarbituric acid solution.

-

Return the tubes to the boiling water bath for 10 minutes to allow for color development.

-

-

Measurement:

-

Cool the solutions to room temperature.

-

Measure the absorbance of the sample against the blank at 532 nm using a spectrophotometer.

-

Quantify the sorbic acid concentration using a calibration curve prepared with standard sorbic acid solutions.

-

Caption: Spectrophotometric Analysis Workflow for Sorbic Acid.

Conclusion

While the natural occurrence of this compound remains largely unconfirmed, its close structural analog, sorbic acid (2,4-hexadienoic acid), is a well-characterized natural product with significant biological activity. Found primarily in the berries of the rowan tree as its precursor parasorbic acid, sorbic acid serves as a potent antimicrobial agent by inhibiting key microbial enzymes. The standardized and validated analytical methods presented, including HPLC and spectrophotometry, provide robust tools for its quantification in various matrices. For researchers and drug development professionals, the study of sorbic acid and its derivatives offers a fertile ground for the discovery and development of new therapeutic and preservative agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sorbic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. The Sorbus spp.—Underutilised Plants for Foods and Nutraceuticals: Review on Polyphenolic Phytochemicals and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sorbic Acid | C6H8O2 | CID 643460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. extension.iastate.edu [extension.iastate.edu]

- 9. researchgate.net [researchgate.net]

- 10. helixchrom.com [helixchrom.com]

- 11. fsis.usda.gov [fsis.usda.gov]

- 12. thaiscience.info [thaiscience.info]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Data of 2,4-Pentadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-pentadienoic acid, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The spectral data for trans-2,4-pentadienoic acid are summarized below, providing key identifiers for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 5.92 | d | 15 |

| H-3 | 7.37 | dd | J₂,₃ = 15, J₃,₄ = 11 |

| H-4 | 6.2–6.8 | m | - |

| H-5 | 5.1–5.8 | m | - |

| COOH | 12.0 | s | - |

Table 1: ¹H NMR Spectral Data for trans-2,4-Pentadienoic Acid in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 (COOH) | ~172 |

| C-2 | ~120 |

| C-3 | ~145 |

| C-4 | ~130 |

| C-5 | ~125 |

Table 2: Approximate ¹³C NMR Spectral Data for this compound. Note: Specific experimental data with precise shifts were not publicly available. The presented values are typical for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| 3200–2700 | O-H stretch (carboxylic acid) |

| 1696 | C=O stretch (carbonyl) |

| 1640, 1600 | C=C stretch (alkene) |

| 1280, 1010 | C-O stretch and O-H bend |

Table 3: IR Spectral Data for trans-2,4-Pentadienoic Acid.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | ~40 | [M]⁺ (Molecular Ion) |

| 81 | ~60 | [M-OH]⁺ |

| 53 | ~100 | [M-COOH]⁺ |

| 39 | ~85 | [C₃H₃]⁺ |

Table 4: Key Mass Spectrometry Fragmentation Data for this compound (from GC-MS of the (Z)-isomer, expected to be similar for the (E)-isomer).[2]

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of trans-2,4-pentadienoic acid was prepared by dissolving the crystalline solid in deuterated chloroform (CDCl₃).

Instrumentation: A Varian CFT-20 spectrometer was utilized for ¹H NMR analysis.[3]

Data Acquisition: The ¹H NMR spectrum was recorded, and chemical shifts were reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained from a sample prepared in a chloroform (CHCl₃) solution.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Data Acquisition: The spectrum was scanned over the mid-infrared range to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (GC-MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities.

Ionization: Electron Ionization (EI) was employed to generate the molecular ion and its fragments.

Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Data Interpretation and Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, demonstrating how data from different techniques are integrated to confirm the molecular structure.

Caption: Workflow of Spectroscopic Analysis.

This guide provides a comprehensive yet concise overview of the essential spectral data for this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the reliable identification and application of this compound.

References

2,4-Pentadienoic Acid: An In-Depth Technical Guide on its Role as a Fatty Acyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pentadienoic acid, a five-carbon di-unsaturated fatty acid, plays a specialized role in cellular metabolism, particularly in the catabolism of polyunsaturated fatty acids. While not a major component of cellular lipids, its activated form, 2,4-pentadienoyl-CoA, is a key intermediate in the β-oxidation pathway of fatty acids with double bonds at even-numbered positions. This guide provides a comprehensive technical overview of this compound, focusing on its activation to a fatty acyl, its metabolic fate, and its interaction with cellular signaling pathways. Detailed experimental protocols for its analysis and the characterization of related enzymatic activities are provided, along with a summary of relevant quantitative data to support further research and drug development efforts in the field of metabolic and inflammatory diseases.

Introduction

This compound (C5H6O2, Molar Mass: 98.10 g/mol ) is a short-chain unsaturated fatty acid characterized by the presence of two double bonds at positions 2 and 4.[1][2][3] Its chemical structure, featuring a conjugated diene system, imparts unique chemical reactivity and biological significance. In the context of fatty acid metabolism, this compound is primarily considered in its activated thioester form, 2,4-pentadienoyl-CoA. This intermediate is generated during the β-oxidation of polyunsaturated fatty acids, necessitating a set of auxiliary enzymes to resolve the non-standard double bond configurations for complete catabolism.

Beyond its role in core metabolism, short-chain fatty acids and their derivatives are increasingly recognized as important signaling molecules, particularly through their interaction with G-protein coupled receptors such as the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[4][5] While this compound has been identified as a weak agonist of FFA2, a comprehensive understanding of its physiological and pathophysiological roles is still emerging.

This technical guide aims to consolidate the current knowledge on this compound as a fatty acyl, providing researchers and drug development professionals with a detailed resource covering its metabolism, analytical quantification, and the experimental procedures necessary to investigate its biological functions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C5H6O2 | [1][2] |

| Molar Mass | 98.10 g/mol | [1][2] |

| IUPAC Name | (2E)-penta-2,4-dienoic acid | [1] |

| CAS Number | 626-99-3 | [3] |

| Appearance | Solid | |

| Melting Point | 69-72 °C | |

| Solubility | Soluble in 1 M NaOH | |

| Storage Temperature | -20°C |

The Role of this compound as a Fatty Acyl

The biological activity of this compound is intrinsically linked to its conversion into a fatty acyl-CoA thioester. This activation is a prerequisite for its entry into metabolic pathways.

Activation to 2,4-Pentadienoyl-CoA

Like other fatty acids, this compound is activated to its coenzyme A (CoA) derivative in an ATP-dependent reaction catalyzed by an acyl-CoA synthetase (ACS).[6][7]

Diagram 1: Activation of this compound

Caption: Activation of this compound to 2,4-pentadienoyl-CoA by Acyl-CoA Synthetase.

Metabolism via β-Oxidation

2,4-Pentadienoyl-CoA is an intermediate in the β-oxidation of polyunsaturated fatty acids that have double bonds at even-numbered carbon atoms. Its metabolism requires the action of the auxiliary enzyme 2,4-dienoyl-CoA reductase (DECR).

Diagram 2: Metabolism of 2,4-Pentadienoyl-CoA in β-Oxidation

Caption: The role of 2,4-dienoyl-CoA reductase in the β-oxidation of polyunsaturated fatty acids.

The enzyme 2,4-dienoyl-CoA reductase catalyzes the NADPH-dependent reduction of the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA. This product is then isomerized by enoyl-CoA isomerase to trans-2-enoyl-CoA, which can re-enter the conventional β-oxidation spiral.

Interaction with Signaling Pathways

Short-chain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors.

Free Fatty Acid Receptor 2 (FFA2/GPR43)

This compound has been identified as a weak agonist at the human FFA2 receptor.[4][8][9] FFA2 is expressed in various tissues, including immune cells, adipocytes, and the gastrointestinal tract, and is implicated in the regulation of inflammation and metabolism.[4][5][10]

Diagram 3: FFA2 Signaling Pathway

Caption: Simplified signaling pathways downstream of FFA2 activation.

Activation of FFA2 can lead to the coupling of both Gi and Gq proteins, resulting in the inhibition of adenylyl cyclase (and a decrease in cAMP) and the activation of phospholipase C (PLC), respectively.[4] This can lead to an increase in intracellular calcium and the activation of protein kinase C (PKC) and downstream signaling cascades like the MAPK/ERK pathway.[10]

Quantitative Data

The following tables summarize the available quantitative data for enzymes involved in the metabolism of this compound and its derivatives, as well as its interaction with the FFA2 receptor.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference(s) |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | 0.46 | - | 2.1 | Rat (recombinant) | [8] |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 | - | Human (recombinant) | [9] |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Decadienoyl-CoA | 6.22 ± 2.0 | 0.74 ± 0.07 | - | Human (recombinant) | [9] |

| 2,4-Dienoyl-CoA Reductase | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 3.2 ± 0.4 | - | - | Rat Liver Mitochondria | [11] |

| Acyl-CoA Synthetase | This compound | Not Reported | Not Reported | Not Reported | - |

Table 3: Receptor Binding and Activation

| Receptor | Ligand | Parameter | Value | Assay System | Reference(s) |

| FFA2 (GPR43) | This compound | Activity | Weak Agonist | - | [8][9] |

| FFA2 (GPR43) | This compound | EC50 / Ki | Not Reported | - |

Note: While this compound is described as a weak agonist of FFA2, specific quantitative data for its binding affinity or potency (e.g., EC50, Ki) are not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Biological Samples

The quantification of short-chain fatty acids like this compound in complex biological matrices such as plasma, feces, or cell culture media typically requires chromatographic separation coupled with mass spectrometric detection.

Diagram 4: General Workflow for SCFA Quantification

Caption: General experimental workflow for the quantification of short-chain fatty acids.

Protocol 1: GC-MS Analysis of this compound (Adapted from methods for SCFAs)

This protocol describes the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) following derivatization.

a) Sample Preparation and Extraction:

-

To 100 µL of plasma or a known weight of homogenized feces, add an internal standard (e.g., a deuterated analog of a similar short-chain fatty acid).

-

Perform protein precipitation and liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of acetonitrile and isopropanol).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic supernatant and dry it under a stream of nitrogen.

b) Derivatization:

-

Reconstitute the dried extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

-

Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.

c) GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Use a temperature gradient to separate the analytes.

-

The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of the characteristic ions of the derivatized this compound.

Protocol 2: HPLC-MS/MS Analysis of this compound (Adapted from methods for SCFAs)

This protocol outlines the quantification of this compound using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

a) Sample Preparation:

-

For plasma or serum samples, perform protein precipitation with ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the proteins and collect the supernatant.

-

The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

b) HPLC Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

c) MS/MS Detection:

-

The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI).

-

Use multiple reaction monitoring (MRM) for quantification, monitoring the transition from the deprotonated parent ion [M-H]⁻ of this compound to a specific product ion.

Enzyme Activity Assays

Protocol 3: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of both NADPH and a suitable 2,4-dienoyl-CoA substrate.[6][11][12]

a) Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

NADPH solution: 10 mM stock in assay buffer.

-

Substrate: 1 mM stock of a suitable 2,4-dienoyl-CoA, such as 5-phenyl-2,4-pentadienoyl-CoA, in assay buffer.

-

Enzyme: Purified or partially purified 2,4-dienoyl-CoA reductase.

b) Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, NADPH (to a final concentration of ~100-200 µM), and the enzyme preparation.

-

Initiate the reaction by adding the 2,4-dienoyl-CoA substrate (to a final concentration of ~10-50 µM).

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for several minutes.

c) Calculation of Activity:

-

Determine the linear rate of absorbance change per minute (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law, considering the combined molar extinction coefficients of NADPH (6.22 mM⁻¹cm⁻¹) and the specific 2,4-dienoyl-CoA substrate used.

Protocol 4: Radiometric Assay for Acyl-CoA Synthetase Activity

This protocol is adapted from methods for measuring long-chain acyl-CoA synthetase activity and can be used to determine the activation of radiolabeled this compound.[13]

a) Reagents:

-

Reaction Buffer: A suitable buffer such as Tris-HCl or HEPES, pH 7.5, containing MgCl2 and ATP.

-

Coenzyme A solution.

-

Radiolabeled Substrate: [1-¹⁴C]-2,4-pentadienoic acid (requires custom synthesis).

-

Enzyme source: Cell lysate or purified acyl-CoA synthetase.

-

Dole's Reagent: Isopropanol:Heptane:1M H₂SO₄ (40:10:1).

-

Heptane.

-

Scintillation cocktail.

b) Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, CoA, and the enzyme source.

-

Start the reaction by adding the radiolabeled this compound.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding Dole's reagent.

-

Add heptane and water, vortex, and centrifuge to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the [¹⁴C]-2,4-pentadienoyl-CoA will remain in the lower aqueous phase.

-

Carefully remove the upper phase.

-

Wash the lower phase again with heptane to remove any remaining unreacted substrate.

-

Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Conclusion

This compound, through its activated fatty acyl form, 2,4-pentadienoyl-CoA, is an important, albeit transient, intermediate in the metabolism of polyunsaturated fatty acids. Its catabolism is dependent on the auxiliary enzyme 2,4-dienoyl-CoA reductase. Furthermore, its potential role as a signaling molecule through the activation of FFA2 warrants further investigation, particularly the quantification of its binding affinity and potency. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the precise roles of this compound in health and disease, and to explore its potential as a therapeutic target or biomarker. The continued development of sensitive analytical techniques will be crucial in advancing our understanding of this and other short-chain fatty acyls in complex biological systems.

References

- 1. Penta-2,4-dienoic acid | C5H6O2 | CID 642034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (2E)- | C5H6O2 | CID 95516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 626-99-3 | Benchchem [benchchem.com]

- 4. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

- 5. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Part:BBa K654059 - parts.igem.org [parts.igem.org]

- 8. The relationship between the effects of short-chain fatty acids on intestinal motility in vitro and GPR43 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of G protein-coupled receptor 43 in adipocytes leads to inhibition of lipolysis and suppression of plasma free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic studies of the fatty acid synthetase multienzyme complex from Euglena gracilis variety bacillaris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Kinetics of Carbon‐Carbon Bond Formation in Metazoan Fatty Acid Synthase and Its Impact on Product Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Derivatives of 2,4-Pentadienoic Acid: Synthesis, Chemical Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and biological evaluation of derivatives of 2,4-pentadienoic acid. Particular focus is given to derivatives of piperic acid, an accessible natural product derivative, which have shown significant potential in antimicrobial and anticancer research. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key processes and pathways to support researchers in the field of medicinal chemistry and drug discovery.

Chemical Structures of Core and Derivative Compounds

The core structure is this compound, a five-carbon carboxylic acid with two conjugated double bonds. The derivatives discussed in this guide are primarily amides and esters synthesized from piperic acid, which is 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid.

(Chemical structures of this compound, piperic acid, and a generic derivative will be inserted here in the final document)

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, specifically amides and esters of piperic acid, can be achieved through straightforward and well-established chemical reactions.

General Synthesis of Piperic Acid from Piperine

Piperic acid is commonly prepared by the alkaline hydrolysis of piperine, the major alkaloid in black pepper.

Experimental Protocol:

-

Reaction Setup: A mixture of piperine and a 10% solution of potassium hydroxide (KOH) in ethanol is refluxed.

-

Hydrolysis: The reaction mixture is heated under reflux for several hours to ensure complete hydrolysis of the amide bond in piperine.

-

Isolation of Potassium Piperate: Upon cooling, the potassium salt of piperic acid precipitates out of the solution. This salt is collected by filtration.

-

Acidification: The potassium piperate is dissolved in water, and the solution is acidified with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Product Collection: The precipitated yellow solid of piperic acid is collected by filtration, washed with water, and dried.

Synthesis of Piperic Acid Amide Derivatives

Amide derivatives of piperic acid are synthesized via a coupling reaction between piperic acid and a desired amine, often facilitated by a coupling agent.

Experimental Protocol:

-

Reactant Dissolution: Piperic acid is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Amine and Coupling Agents: The selected amine (1.0-1.2 equivalents), 1-hydroxybenzotriazole (HOBt, 1.1 equivalents), and a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.1 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a dilute acid (e.g., 0.1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide derivative.

Synthesis of Piperic Acid Ester Derivatives

Ester derivatives of piperic acid can be prepared using methods such as Steglich esterification.

Experimental Protocol:

-

Reactant Mixture: Piperic acid is dissolved in a dry, inert solvent like dichloromethane.

-

Addition of Alcohol and Catalysts: The desired alcohol (1.0-1.5 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature for several hours until the reaction is complete, as indicated by TLC.

-

Work-up: The dicyclohexylurea byproduct is removed by filtration. The filtrate is then washed with dilute acid and brine.

-

Purification: The organic layer is dried, concentrated, and the crude ester is purified by column chromatography.

Quantitative Data

The following tables summarize the quantitative data for a selection of this compound derivatives, including their cytotoxic activity and spectroscopic characterization.

Cytotoxicity of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic Acid Amide Derivatives

| Compound ID | Substituent (Amine) | Cell Line | IC50 (µM)[1] |

| 4a | Aniline | MCF-7 | > 50 |

| HEPG2 | > 50 | ||

| 4b | 4-Bromoaniline | MCF-7 | 12.5 |

| HEPG2 | 9.8 | ||

| 4c | 4-Chloroaniline | MCF-7 | 25 |

| HEPG2 | 18.2 | ||

| 4d | 4-Nitroaniline | MCF-7 | 8.7 |

| HEPG2 | 15.6 | ||

| 4e | 4-Methoxyaniline | MCF-7 | > 50 |

| HEPG2 | > 50 |

Spectroscopic Data for Selected 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic Acid Amide Derivatives

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Piperic Acid | 12.1 (1H, s, COOH), 7.4-6.8 (7H, m, Ar-H & vinyl-H), 6.0 (2H, s, O-CH₂-O) | 167.5, 148.1, 147.9, 145.2, 142.3, 131.2, 125.4, 122.7, 120.1, 108.6, 105.9, 101.3 |

| 4b | 8.2 (1H, s, NH), 7.5-6.8 (11H, m, Ar-H & vinyl-H), 6.0 (2H, s, O-CH₂-O) | 164.2, 148.2, 148.0, 143.1, 140.5, 137.9, 131.9, 129.8, 125.1, 122.3, 121.5, 116.8, 108.7, 106.0, 101.4 |

| 4d | 8.5 (1H, s, NH), 8.2 (2H, d, J=8.8 Hz, Ar-H), 7.8 (2H, d, J=8.8 Hz, Ar-H), 7.4-6.8 (7H, m, Ar-H & vinyl-H), 6.0 (2H, s, O-CH₂-O) | 164.0, 148.3, 148.1, 144.5, 143.5, 142.8, 140.9, 125.2, 124.9, 122.5, 119.5, 108.8, 106.1, 101.5 |

Experimental Protocols for Biological Evaluation

Cell Culture

MCF-7 (human breast adenocarcinoma) and HEPG2 (human hepatocellular carcinoma) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

Some derivatives of this compound, such as piperic acid, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating the biological activity of this compound derivatives can be summarized in the following workflow.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

NGF Signaling Pathway Modulation

Piperine, a precursor to many of the discussed derivatives, has been shown to provide neuroprotection by modulating the Nerve Growth Factor (NGF) signaling pathway.

Caption: Modulation of the NGF signaling pathway by piperine, leading to neuroprotection.

References

An In-depth Technical Guide to the Toxicological and Safety Data of 2,4-Pentadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 2,4-Pentadienoic acid. The information presented herein combines the available safety data for this compound with a detailed toxicological profile of its close structural analog, sorbic acid (2,4-hexadienoic acid), as a read-across surrogate. This approach is taken due to the structural similarity and the expectation of a comparable metabolic pathway. All data presented for sorbic acid should be interpreted with this consideration.

Introduction

This compound is an unsaturated carboxylic acid with emerging interest in various research and development sectors. A thorough understanding of its toxicological profile and safety information is paramount for its safe handling and potential application. This guide provides a comprehensive overview of the known safety hazards of this compound and a detailed toxicological assessment based on data available for the structurally similar compound, sorbic acid.

Safety and Handling of this compound

Conjugate Acid-Base Properties of Penta-2,4-dienoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conjugate acid-base properties of penta-2,4-dienoate. It covers the structure of its conjugate acid, penta-2,4-dienoic acid, the pKa of the acid, and the resonance stabilization of the penta-2,4-dienoate anion. Detailed experimental protocols for the determination of these properties are also provided, along with graphical representations of key concepts and workflows.

Introduction to Penta-2,4-dienoate and its Conjugate Acid

Penta-2,4-dienoate is the conjugate base of penta-2,4-dienoic acid.[1][2] The properties of this acid-base pair are of significant interest in various fields, including organic synthesis and medicinal chemistry, due to the presence of a conjugated system of double bonds in close proximity to a carboxylic acid functional group. This arrangement influences the acidity of the proton and the reactivity of the molecule.

Penta-2,4-dienoic acid is an α,β-unsaturated monocarboxylic acid.[2] The presence of the carbon-carbon double bonds in conjugation with the carboxyl group affects its electronic properties and, consequently, its acidity.

Quantitative Data: Acidity of Penta-2,4-dienoic Acid

| Compound | Structure | pKa | Reference |

| Acetic Acid | CH₃COOH | 4.76 | Standard Literature Value |

| Acrylic Acid | CH₂=CHCOOH | 4.25 | Standard Literature Value |

| Crotonic Acid | CH₃CH=CHCOOH | 4.69 | Standard Literature Value |

| Penta-2,4-dienoic Acid | CH₂=CHCH=CHCOOH | ~4.5 (Estimated) | N/A |

| Benzoic Acid | C₆H₅COOH | 4.20 | Standard Literature Value |

Table 1: Comparison of pKa values of selected carboxylic acids. The pKa of penta-2,4-dienoic acid is estimated based on the values for other unsaturated carboxylic acids.

Resonance Stabilization of the Penta-2,4-dienoate Anion

The stability of the penta-2,4-dienoate anion is a key factor in determining the acidity of its conjugate acid. The negative charge of the carboxylate group can be delocalized over the entire conjugated system. This delocalization is represented by several resonance structures. The greater the number of significant resonance contributors and the more spread out the negative charge, the more stable the anion and the stronger the conjugate acid.

The resonance structures of the penta-2,4-dienoate anion illustrate the delocalization of the negative charge onto the oxygen atoms and the carbon atoms at the 2 and 4 positions.

Caption: Resonance delocalization in the penta-2,4-dienoate anion.

Experimental Protocols for pKa Determination

The pKa of penta-2,4-dienoic acid can be determined using various experimental techniques. Below are detailed methodologies for two common approaches: spectrophotometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectrophotometric Titration

This method relies on the difference in the ultraviolet (UV) absorbance between the protonated (acid) and deprotonated (conjugate base) forms of the compound.

Materials:

-

Penta-2,4-dienoic acid

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

UV-Vis spectrophotometer

-

pH meter

-

Calibrated micropipettes and glassware

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of penta-2,4-dienoic acid of known concentration (e.g., 1 mM) in deionized water.

-

Determination of λmax:

-

Prepare two solutions from the stock: one highly acidic (e.g., pH 1-2 with HCl) and one highly basic (e.g., pH 11-12 with NaOH).

-

Scan the UV-Vis spectrum of both solutions to determine the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.

-

-

Titration:

-

Prepare a series of solutions with varying pH values (e.g., from pH 3 to 6) by adding different volumes of standardized HCl and NaOH to a fixed volume of the penta-2,4-dienoic acid stock solution.

-

Measure the absorbance of each solution at the λmax of the deprotonated species.

-

Measure the pH of each solution using a calibrated pH meter.

-

-

Data Analysis:

-

Plot the absorbance versus pH. The resulting curve should be sigmoidal.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.

-

Alternatively, use the Henderson-Hasselbalch equation in the form: pKa = pH + log([HA]/[A⁻]), where the ratio of the protonated to deprotonated species can be determined from the absorbance values.

-

Caption: Workflow for pKa determination by spectrophotometry.

NMR Spectroscopy

This method monitors the change in the chemical shift of a specific proton in the molecule as a function of pH.

Materials:

-

Penta-2,4-dienoic acid

-

Deuterated water (D₂O)

-

Standardized DCl and NaOD solutions in D₂O

-

NMR spectrometer

-

pH meter calibrated for D₂O (or use of a reference compound)

Procedure:

-

Sample Preparation: Prepare a series of NMR samples of penta-2,4-dienoic acid in D₂O with varying pD values (the equivalent of pH in D₂O). The pD can be adjusted using DCl and NaOD.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.

-

Data Analysis:

-

Identify a proton whose chemical shift is sensitive to the protonation state of the carboxylate group (e.g., the proton at the α or β position).

-

Plot the chemical shift (δ) of this proton as a function of pD.

-

The resulting plot will be a sigmoidal curve. The pKa (in D₂O, denoted as pKa(D₂O)) is the pD at the inflection point of this curve.

-

The pKa in H₂O can be estimated from the pKa(D₂O) using the equation: pKa(H₂O) ≈ pKa(D₂O) - 0.4.

-

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of penta-2,4-dienoate or its conjugate acid in specific signaling pathways. However, as a short-chain unsaturated fatty acid, it could potentially interact with various biological systems. For instance, some unsaturated fatty acids are known to act as signaling molecules or precursors for signaling molecules. Further research is required to elucidate any specific biological roles of penta-2,4-dienoate.

Conclusion

The conjugate acid-base properties of penta-2,4-dienoate are governed by the electronic effects of its conjugated system. While its precise pKa value requires experimental determination, it can be reasonably estimated to be around 4.5. The stability of the penta-2,4-dienoate anion is enhanced by resonance delocalization. The experimental protocols provided herein offer robust methods for the accurate determination of the pKa of penta-2,4-dienoic acid and similar unsaturated carboxylic acids, which is crucial for understanding their behavior in chemical and biological systems. Future research into the biological activities of penta-2,4-dienoate may reveal its involvement in cellular signaling or other metabolic processes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-2,4-Pentadienoic Acid via Doebner Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Doebner modification of the Knoevenagel condensation is a widely utilized and effective method for the synthesis of α,β-unsaturated carboxylic acids. This protocol details the synthesis of trans-2,4-pentadienoic acid, a valuable intermediate in organic synthesis, through the reaction of acrolein and malonic acid in the presence of pyridine. The Doebner modification offers the advantage of in-situ decarboxylation of the intermediate, leading to high yields of the desired unsaturated acid.[1][2][3] This application note provides a comprehensive experimental protocol, quantitative data, and visual diagrams to facilitate the successful synthesis and understanding of this reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of trans-2,4-pentadienoic acid via the Doebner modification.

| Parameter | Value | Reference |

| Reactants | ||